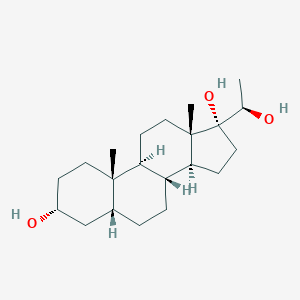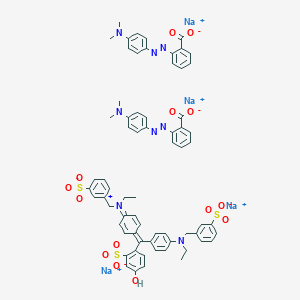
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.622 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Acetophenone, a precursor in the organic reactions for the synthesis of heterocyclic compounds, has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO (balloon) in the presence of Et3N in DMF at 60 °C . Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions .Molecular Structure Analysis
The molecular structure of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be represented by the linear formula C10H8ClF3O2 . The structure can also be represented using the IUPAC name: 1-[4-(2-chloro-1,1,2-trifluoro-ethoxy)phenyl]ethanone .Chemical Reactions Analysis
Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.61800 and a density of 1.332g/cm3 . Its boiling point is 289.9ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be used in organic synthesis. For example, it can be used in the α-bromination reaction of carbonyl compounds . This reaction is significant in the field of organic chemistry .
Production of Pharmaceuticals
α-Brominated products derived from bromoacetophenone, which can be synthesized using 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .
Production of Pesticides
Similar to pharmaceuticals, the α-brominated products derived from bromoacetophenone can also be used in the production of pesticides .
Production of Other Chemicals
Apart from pharmaceuticals and pesticides, α-brominated products derived from bromoacetophenone can be used in the production of other chemicals .
Experimental Teaching
The bromination reaction of carbonyl compounds, which involves 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, can be used in experimental teaching. It not only consolidates theoretical knowledge but also deepens understanding of organic reaction principles while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .
Research and Development
4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its potential use in various research and development applications.
Propiedades
IUPAC Name |
1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJWUGVGRMMRBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605526 |
Source


|
| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | |
CAS RN |
1536-63-6 |
Source


|
| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














